molecular formula C11H14BrF B13191643 1-Bromo-3-fluoro-2-(pentan-3-yl)benzene

1-Bromo-3-fluoro-2-(pentan-3-yl)benzene

Cat. No.: B13191643
M. Wt: 245.13 g/mol
InChI Key: PASFKRHTEAVIIA-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-(pentan-3-yl)benzene is an organic compound with the molecular formula C11H14BrF It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a pentan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2-(pentan-3-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and fluorination of benzene derivatives. The process typically includes the following steps:

    Bromination: Benzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine substituent.

    Fluorination: The brominated benzene is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorine gas.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-2-(pentan-3-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Benzoic acid derivatives.

    Reduction: Fluorobenzene derivatives.

Scientific Research Applications

1-Bromo-3-fluoro-2-(pentan-3-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-2-(pentan-3-yl)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of bromine and fluorine substituents influences the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-fluoro-2-(pentan-3-yl)benzene is unique due to the presence of the pentan-3-yl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications in organic synthesis and material science .

Properties

Molecular Formula

C11H14BrF

Molecular Weight

245.13 g/mol

IUPAC Name

1-bromo-3-fluoro-2-pentan-3-ylbenzene

InChI

InChI=1S/C11H14BrF/c1-3-8(4-2)11-9(12)6-5-7-10(11)13/h5-8H,3-4H2,1-2H3

InChI Key

PASFKRHTEAVIIA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=C(C=CC=C1Br)F

Origin of Product

United States

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